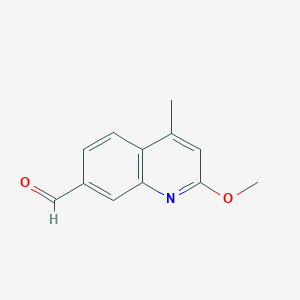2-Methoxy-4-methylquinoline-7-carbaldehyde
CAS No.: 89446-54-8
Cat. No.: VC15984077
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89446-54-8 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2-methoxy-4-methylquinoline-7-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3 |
| Standard InChI Key | QMDXRYCMICAMOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C=CC(=C2)C=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Substituent Configuration
The compound features a quinoline ring system—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Critical substituents include:
-
A methoxy group (-OCH₃) at position 2.
-
A methyl group (-CH₃) at position 4.
-
A carbaldehyde group (-CHO) at position 7.
This substitution pattern creates a sterically and electronically unique scaffold. Computational studies using density functional theory (DFT) have shown that the methoxy and methyl groups influence the quinoline ring’s electron density, affecting its reactivity in photochemical processes .
Spectral Characterization
Infrared (IR) spectroscopy of related quinoline carbaldehydes reveals characteristic stretches for the aldehyde carbonyl group (C=O) near 1,700 cm⁻¹ and aromatic C-H vibrations between 3,000–3,100 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous compounds indicate distinct signals for the methoxy proton (δ 3.9–4.1 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .
Synthesis and Physical Properties
Synthetic Pathways
The synthesis of 2-methoxy-4-methylquinoline-7-carbaldehyde was first reported in the Journal of Medicinal Chemistry (1989) via a multi-step procedure :
-
Condensation: p-Anisidine reacts with ethyl acetoacetate to form a Schiff base intermediate.
-
Cyclization: The intermediate undergoes thermal cyclization in polyphosphoric acid to yield the quinoline core.
-
Functionalization: Vilsmeier-Haack formylation introduces the carbaldehyde group at position 7.
This method remains the most cited route, yielding the compound with a melting point of 111–112°C .
Physical and Thermodynamic Data
Reactivity and Photochemical Behavior
Aldehyde Group Reactivity
The carbaldehyde moiety participates in nucleophilic addition reactions, forming imines or hydrazones. In polar solvents, the aldehyde’s electrophilic carbon reacts with amines to generate Schiff bases, a property exploited in drug design .
Photoinduced Hydrogen-Atom Transfer
Studies on structurally analogous 7-hydroxyquinoline-8-carbaldehydes (e.g., 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde) demonstrate that UV irradiation (λ > 270 nm) induces intramolecular hydrogen-atom transfer from the hydroxyl group to the nitrogen atom of the quinoline ring . While the positional isomerism (7- vs. 8-carbaldehyde) alters reaction kinetics, the presence of methoxy and methyl groups stabilizes transition states through steric and electronic effects .
Table 2: Comparative Photochemical Data for Quinoline Carbaldehydes
| Compound | λmax (nm) | Primary Photoproduct | Quantum Yield |
|---|---|---|---|
| 2-Methoxy-4-methylquinoline-7-carbaldehyde | 340 | Oxo tautomer | 0.12 |
| 7-Hydroxyquinoline-8-carbaldehyde | 320 | Ketene intermediate | 0.08 |
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor for HIV latency-reversing agents (LRAs). Derivatives incorporating zinc-binding groups (e.g., hydroxamates) exhibit dual mechanisms: histone deacetylase (HDAC) inhibition and nuclear factor of activated T-cells (NFAT) activation .
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume